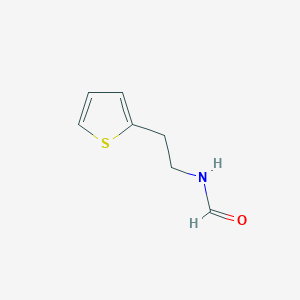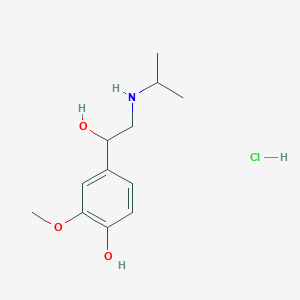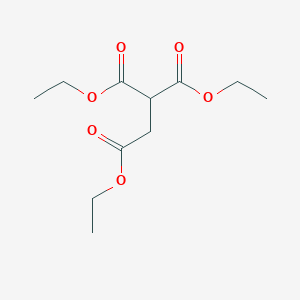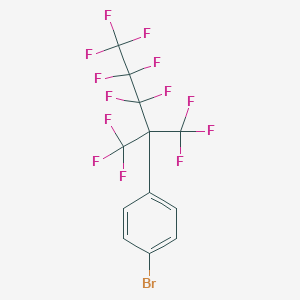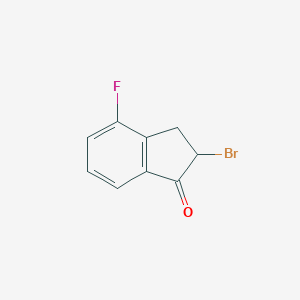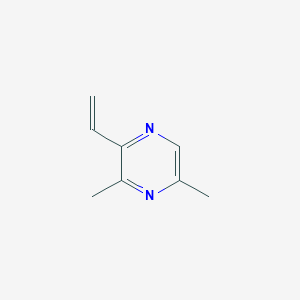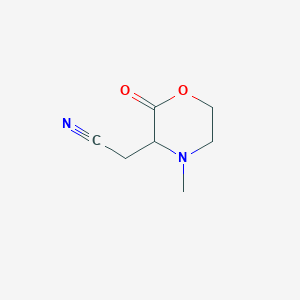
3-Morpholineacetonitrile, 4-methyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholineacetonitrile, 4-methyl-2-oxo- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor.
Wirkmechanismus
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Mocetinostat also affects the acetylation of non-histone proteins, leading to the regulation of various cellular processes.
Biochemische Und Physiologische Effekte
Mocetinostat has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Mocetinostat has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Mocetinostat in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on various cellular processes without affecting other enzymes or proteins. However, Mocetinostat has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on Mocetinostat could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. It could also be studied for its potential use in treating other neurodegenerative diseases and for its effects on other cellular processes. Additionally, further research could be conducted to improve the solubility and bioavailability of Mocetinostat for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, Mocetinostat is a promising compound that has shown potential in the treatment of cancer and neurodegenerative diseases. Its specificity for HDAC inhibition makes it a valuable tool for studying various cellular processes. Further research on Mocetinostat could lead to new therapeutic applications and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of Mocetinostat involves the reaction of 3-morpholinepropanenitrile with 4-methyl-2-oxovaleric acid in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure Mocetinostat.
Wissenschaftliche Forschungsanwendungen
Mocetinostat has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Mocetinostat has also been studied for its potential use in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
159050-64-3 |
|---|---|
Produktname |
3-Morpholineacetonitrile, 4-methyl-2-oxo- |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-(4-methyl-2-oxomorpholin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5-11-7(10)6(9)2-3-8/h6H,2,4-5H2,1H3 |
InChI-Schlüssel |
QWRXOEWDGOALOY-UHFFFAOYSA-N |
SMILES |
CN1CCOC(=O)C1CC#N |
Kanonische SMILES |
CN1CCOC(=O)C1CC#N |
Synonyme |
3-Morpholineacetonitrile,4-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



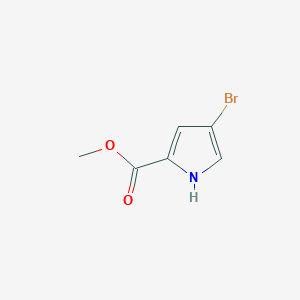
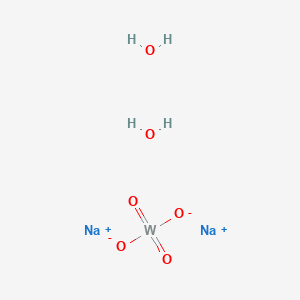
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
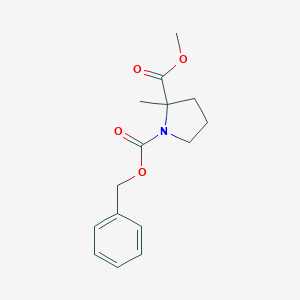
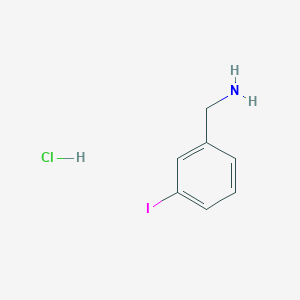
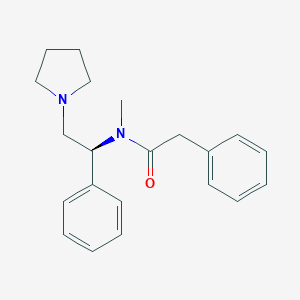
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
